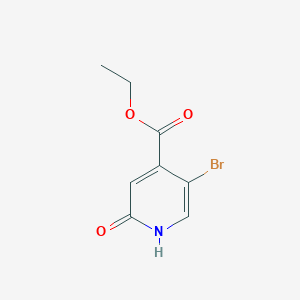
Ethyl 5-bromo-2-hydroxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of isonicotinic acid, featuring a bromine atom at the 5-position and a hydroxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-hydroxyisonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-hydroxyisonicotinate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-hydroxyisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Conversion to ethyl 5-bromo-2-oxoisonicotinate.
Reduction: Formation of ethyl 5-bromo-2-hydroxyisonicotinol.
Scientific Research Applications
Ethyl 5-bromo-2-hydroxyisonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 5-bromo-2-hydroxyisonicotinate can be compared with other similar compounds, such as:
Ethyl 2-bromo-5-hydroxyisonicotinate: Similar structure but with different substitution pattern.
Ethyl 5-chloro-2-hydroxyisonicotinate: Chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 5-bromo-2-methoxyisonicotinate: Methoxy group instead of hydroxy, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
ethyl 5-bromo-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(12)5-3-7(11)10-4-6(5)9/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
FHDAEZXJHNGLMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















